Ammonium gluconate

Overview

Description

Ammonium gluconate is a white solid with a weak odor of ammonia . It is generally soluble in water . The molecular formula of Ammonium gluconate is C6H15NO7 .

Synthesis Analysis

Ammonium gluconate can be prepared by taking glucose (or starch hydrolysate) and liquid ammonia as raw materials . The production method comprises fermenting the glucose liquid by Aspergillus niger, directly neutralizing by utilizing the liquid ammonia, and then carrying out extracting, crystallizing, and drying to obtain the ammonium gluconate . Another method involves carrying out an oxidation reaction on refined glucose by a catalyst, and neutralizing by utilizing the liquid ammonia to prepare the ammonium gluconate .Physical And Chemical Properties Analysis

Ammonium gluconate is a white solid with a weak odor of ammonia . It is generally soluble in water . The molecular weight of Ammonium gluconate is 213 .Scientific Research Applications

Production from Potato Starch Wastewater

Ammonium Gluconate can be produced from potato starch wastewater using a multi-enzyme process . This process involves enzymatically hydrolyzing potato starch wastewater by liquefaction and saccharification . This method not only produces value-added products but also helps in solving environmental pollution caused by potato starch wastewater .

Soil Amelioration

Ammonium Gluconate has been identified as a promising agent for soil amelioration . It can be used to improve the physical properties, chemical properties, or biological properties of soil, thereby enhancing its capacity to support plant growth .

Seed-Soaking Agent

Ammonium Gluconate produced from waste potatoes can be used as a seed-soaking agent . This application has the potential for widespread agricultural use . Soaking seeds in a solution of Ammonium Gluconate before planting can enhance germination and early seedling growth .

Seed Coating

In addition to being a seed-soaking agent, Ammonium Gluconate can also be used for seed coating . Coating seeds with Ammonium Gluconate can provide protection against soil-borne diseases and pests, and can also supply essential nutrients to the seed, promoting its growth .

Production Method

Ammonium Gluconate can be produced using glucose or starch hydrolysate and liquid ammonia as raw materials . The production method involves fermenting the glucose liquid by Aspergillus niger, directly neutralizing it with liquid ammonia, and then carrying out extraction, crystallization, and drying to obtain Ammonium Gluconate .

Industrial Applications

Due to its chemical properties, Ammonium Gluconate can be used in various industrial applications . For instance, it can be used as a concrete retarder . It can also be used in other chemical purposes .

Mechanism of Action

Target of Action

Ammonium gluconate primarily targets the enzymatic processes involved in the transformation of potato starch in potato starch wastewater . It interacts with enzymes such as α-amylase and glucoamylase , which are crucial for the hydrolysis process .

Mode of Action

Ammonium gluconate’s mode of action involves its interaction with these enzymes to facilitate the liquefaction and saccharification of starch . This process is necessary to obtain glucose, which directly determines the yield of ammonium gluconate .

Biochemical Pathways

The biochemical pathways affected by ammonium gluconate involve the hydrolysis of starch . The optimum parameters of the hydrolysis process include specific concentrations of α-amylase and glucoamylase, reaction time, temperature, and pH . Following this, ammonium gluconate is produced using glucose oxidase and catalase .

Result of Action

The result of ammonium gluconate’s action is the production of a crude liquid containing ammonium gluconate, protein, total nitrogen, total carbon, organic carbon, and ammonium salt . This process helps to solve environmental pollution by transforming potato starch into value-added products .

Action Environment

The action of ammonium gluconate is influenced by environmental factors such as the presence of potato starch wastewater . The pH of the solution is maintained in the range of 6.8±0.2 during the production of ammonium gluconate . The environmental pollution was solved by using potato starch to produce value-added products .

Safety and Hazards

Inhalation of Ammonium gluconate dust can irritate the nose and throat. Contact with eyes can cause mild irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The production of gluconic acid and its derivatives, including Ammonium gluconate, by microbial fermentation is an area of active research. Advancements in improving the fermentation process are thriving which enable more efficient and economical industrial fermentation to produce gluconic acid and its derivatives . The replacement of carbon sources with agro-industrial byproducts and integrated routes involving genetically modified strains, cascade hydrolysis or micro- and nanofiltration in a membrane unit are some of the future directions in this field .

properties

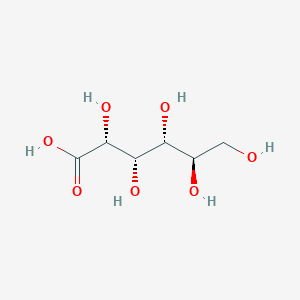

IUPAC Name |

azane;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCNHLXQKYRGKZ-JJKGCWMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7.H3N, C6H15NO7 | |

| Record name | AMMONIUM GLUCONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10361-31-6, 526-95-4 (Parent) | |

| Record name | D-Gluconic acid, ammonium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999), White solid; [Hawley] | |

| Record name | AMMONIUM GLUCONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS | |

| Record name | AMMONIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Record name | AMMONIUM GLUCONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Ammonium gluconate | |

Color/Form |

NEEDLES, WHITE POWDER | |

CAS RN |

19222-41-4, 10361-31-6 | |

| Record name | AMMONIUM GLUCONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19222-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019222414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium D-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHP99G979J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

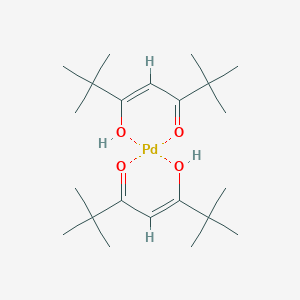

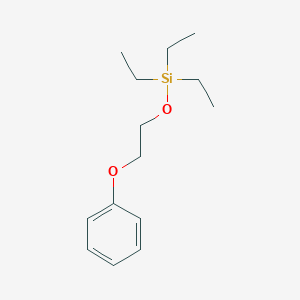

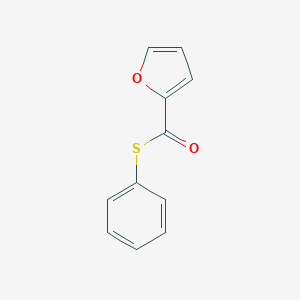

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of ammonium gluconate?

A1: Ammonium gluconate (AG) has shown promise in two main areas:

- Agriculture: AG can act as a fertilizer, particularly under salt stress conditions. [] Research suggests that it can improve soil fertility and mitigate the negative effects of high salt concentrations on plants like maize. This is attributed to its ability to decrease sodium ion (Na+) uptake, enhance chlorophyll content, and promote root activity in maize seedlings. []

Q2: How does ammonium gluconate mitigate salt stress in plants?

A2: Research on maize seedlings suggests several mechanisms:

- Reduced Na+ uptake: AG treatment appears to lower the accumulation of Na+ in plant tissues. []

- Enhanced antioxidant activity: AG treated plants exhibit higher activity of antioxidant enzymes like catalase (CAT) and peroxidase (POD), which protect against salt-induced oxidative stress. []

- Modified root architecture: While AG may reduce the total size and length of the root system, it seems to promote root diameter and root activity, potentially enhancing nutrient and water uptake under stress. []

Q3: Is ammonium gluconate a better fertilizer option under salt stress compared to other nitrogen sources?

A3: While more research is needed, preliminary studies indicate that AG might be advantageous compared to ammonium carbonate (AC). [] Maize seedlings treated with AG displayed better growth parameters, including larger root systems, compared to those treated with AC under the same NaCl concentrations. [] This suggests a potential benefit of the combined nitrogen and organic carbon source provided by AG.

Q4: Are there any safety concerns regarding the use of ammonium gluconate, particularly in its pharmaceutical applications?

A4: While AG itself appears to have low toxicity, concerns arise with ammonium antimonyl gluconate, investigated for schistosomiasis treatment. [, ] Antimony compounds can be toxic, and research highlights the need for carefully controlled dosages. [] Additionally, the interaction of ammonium antimonyl gluconate with other substances, like sodium dimercaptosuccinate (SDS), can significantly alter its toxicity and metabolism. []

Q5: What analytical techniques are employed in the study of ammonium gluconate and its derivatives?

A5: Various methods are utilized, including:

- Chromatography: This technique, specifically ion-exchange and paper chromatography, is used to separate and identify compounds like deoxycytidine in urine samples from rats treated with antimonyl ammonium gluconate. []

- Spectrophotometry: This method helps quantify compounds based on their light absorption properties. In the context of ammonium antimonyl gluconate research, it is used alongside chromatography to measure deoxycytidine levels. []

- Radioactive labeling: Employing radioactive isotopes like radioactive antimony allows researchers to track the distribution and excretion of compounds like ammonium antimonyl gluconate in animal models. []

Q6: Are there any known interactions between ammonium gluconate and other substances?

A6: Yes, research points to interactions with:

- Sodium dimercaptosuccinate (SDS): Co-administration of SDS with ammonium antimonyl gluconate significantly impacts the latter's toxicity, metabolism, and excretion. [] SDS appears to reduce the toxicity and increase the excretion rate of antimony. []

- Amino Acids: Studies on hair care products suggest potential interactions between mixtures containing 3-hydroxypropyl ammonium gluconate and gluconamide derivatives with amino acids present in hair fibers. [] This interaction is believed to contribute to the hair-strengthening properties of these mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)